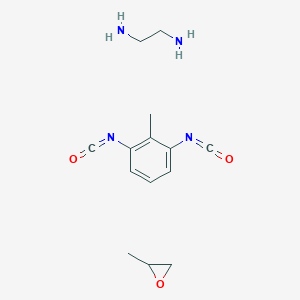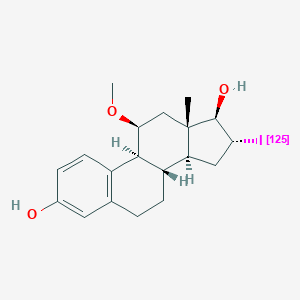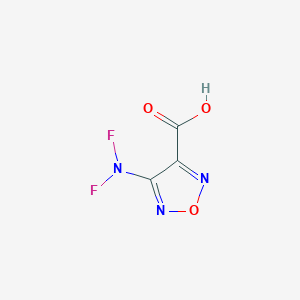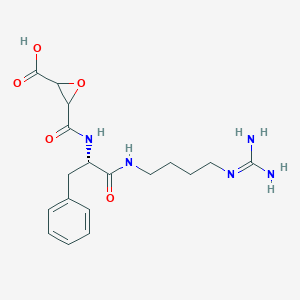
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane, also known as polyurethane, is a versatile polymer that has been widely used in various fields such as construction, automotive, and biomedical applications. Polyurethane is a synthetic polymer that is formed by the reaction of diisocyanates with polyols. The resulting material can be tailored to meet specific requirements such as hardness, flexibility, and biocompatibility.
Mécanisme D'action
Polyurethane works by forming a strong bond with the surrounding tissue. The material can be designed to have different surface properties, which can affect the way it interacts with the surrounding tissue. For example, a hydrophilic surface can promote cell adhesion, while a hydrophobic surface can prevent bacterial adhesion.
Biochemical and Physiological Effects:
Polyurethane has been shown to have a minimal effect on the surrounding tissue. The material has been shown to be non-toxic and non-carcinogenic. Polyurethane has also been shown to have a minimal effect on the immune system, making it an ideal material for medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Polyurethane has several advantages for use in lab experiments. The material is easy to mold and shape, making it ideal for creating custom shapes and sizes. Polyurethane is also easy to sterilize, making it ideal for use in sterile environments. However, 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be difficult to work with due to its sensitivity to moisture and temperature.
Orientations Futures
There are several future directions for research on 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane. One area of research is the development of new 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane formulations that have improved mechanical properties and biocompatibility. Another area of research is the use of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane in regenerative medicine, where it can be used to create scaffolds for tissue engineering. Additionally, 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be used as a coating material for medical devices to improve their biocompatibility and reduce the risk of infection.
Méthodes De Synthèse
The synthesis of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves the reaction of 1,2-ethanediamine, 1,3-diisocyanatomethylbenzene, and methyloxirane. The reaction is typically carried out in the presence of a catalyst and a blowing agent. The catalyst is used to speed up the reaction, while the blowing agent is used to produce a foam-like material. The resulting material can be molded into various shapes and sizes.
Applications De Recherche Scientifique
Polyurethane has been extensively studied for its various applications in scientific research. It has been used as a scaffold material for tissue engineering, drug delivery, and wound healing. Polyurethane has also been used as a coating material for medical devices such as stents, catheters, and pacemakers. The material has been shown to have excellent biocompatibility, mechanical properties, and chemical resistance.
Propriétés
Numéro CAS |
103051-65-6 |
|---|---|
Nom du produit |
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |
Formule moléculaire |
C14H20N4O3 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H8N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;3-1-2-4/h2-4H,1H3;3H,2H2,1H3;1-4H2 |
Clé InChI |
CBIYHEVUZBOQQO-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
SMILES canonique |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
Synonymes |
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)



